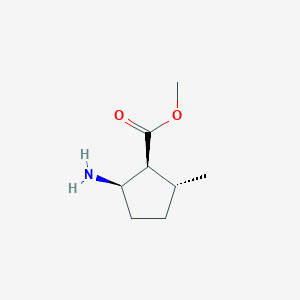

methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate

Description

Methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate is a cyclopentane derivative with a stereochemically defined scaffold. Its structure features:

- Amino group at position 2 (R configuration).

- Methyl ester at position 1 (S configuration).

- Methyl substituent at position 5 (R configuration).

This compound is of interest in medicinal chemistry and asymmetric synthesis due to its rigid, chiral backbone, which is conducive to enantioselective interactions. Its synthesis often involves kinetic resolution or stereoselective catalysis .

Properties

CAS No. |

767260-87-7 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-5-3-4-6(9)7(5)8(10)11-2/h5-7H,3-4,9H2,1-2H3/t5-,6-,7+/m1/s1 |

InChI Key |

BXFHFLNPTDKXAM-QYNIQEEDSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@H]1C(=O)OC)N |

Canonical SMILES |

CC1CCC(C1C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Asymmetric Synthesis via Parallel Kinetic Resolution

One of the most effective and well-documented methods for preparing this compound is through parallel kinetic resolution (PKR) of racemic precursors, particularly methyl (RS)-5-substituted cyclopentene-1-carboxylates. This approach has been extensively studied and provides excellent stereochemical control and high enantiomeric excess (ee).

- Starting Material: Methyl (RS)-5-tris(phenylthio)methyl-cyclopent-1-ene-carboxylate or methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate.

- Resolution Agents: A 50:50 pseudoenantiomeric mixture of lithium (S)-N-benzyl-N-(α-methylbenzyl)amide and lithium (R)-N-3,4-dimethoxybenzyl-N-(α-methylbenzyl)amide.

- Mechanism: The PKR exploits the different reaction rates of enantiomers with chiral lithium amide bases, leading to selective conversion of each enantiomer into distinct stereoisomeric products.

- Outcomes: This method yields homochiral methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tris(phenylthio)methyl-cyclopentane-carboxylate derivatives with >98% diastereomeric excess (de) and subsequent transformations (desulfurization, debenzylation, ester hydrolysis) furnish the desired this compound with >98% ee and high yield.

Asymmetric Alkylation of Pseudoephedrine Glycinamide Enolates

Another approach involves the asymmetric alkylation of pseudoephedrine glycinamide enolates:

- Method: The glycinamide enolate formed from pseudoephedrine derivatives is alkylated with appropriate haloalkanes to introduce the methyl substituent on the cyclopentane ring.

- Stereoselectivity: This method relies on the chiral auxiliary properties of pseudoephedrine to induce stereoselective alkylation, producing intermediates that can be converted into the target amino acid.

- Advantages: High enantiomeric purity (85-89% ee) is achievable, and the method is versatile for synthesizing various heterocyclic α-amino acids.

- Limitations: The method requires careful control of reaction conditions and subsequent deprotection steps to yield the free amino acid derivative.

Kinetic Resolution of Methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate

- Process: Kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate have been compared to efficiently synthesize both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, which is structurally analogous to the methyl 5-methyl derivative.

- Outcome: This method provides a framework for preparing the methyl-substituted analog via similar resolution strategies, emphasizing the importance of chiral lithium amides in achieving high stereoselectivity.

Summary Table of Preparation Methods

Research Discoveries and Insights

- The PKR method stands out for its ability to produce both enantiomers of the amino acid derivative simultaneously with excellent stereochemical purity, which is crucial for pharmaceutical applications where enantiomeric purity can affect efficacy and safety.

- The use of chiral lithium amides as resolving agents in PKR is a significant advancement, allowing for efficient asymmetric synthesis without the need for chiral chromatography or enzymatic resolution.

- Alkylation of pseudoephedrine glycinamide enolates demonstrates the utility of chiral auxiliaries in asymmetric synthesis, providing a complementary approach to PKR with slightly lower but still acceptable enantiomeric excesses.

- These methods have been validated through extensive characterization including enantiomeric excess determination, diastereomeric purity, and yield optimization, ensuring their robustness for scale-up and application in complex molecule synthesis.

Chemical Reactions Analysis

Peptide Bond Formation

The amino group at position 2 participates in peptide bond formation with carboxylic acids or activated esters. For example:

-

Reacts with N-protected amino acids under coupling agents (e.g., HOBt/EDC) to form peptide-linked cyclopentane derivatives.

-

Conditions: Room temperature, DMF solvent, pH 7–8.

-

Products are used in bioactive molecule synthesis, such as enzyme inhibitors.

Key Data:

| Reaction Type | Conditions | Yield | Application |

|---|---|---|---|

| Peptide coupling | HOBt/EDC, DMF, RT | 75–85% | Drug candidate intermediates |

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid:

-

Acidic hydrolysis : 6M HCl, reflux (12h) → (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylic acid.

-

Basic hydrolysis : NaOH (2M), ethanol/water (1:1), 60°C (8h) → same product .

Comparison of Hydrolysis Methods:

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| Acidic | 6M HCl, reflux | 92% | >95% |

| Basic | 2M NaOH, 60°C | 88% | >90% |

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylate group:

-

At 200°C under inert atmosphere → 2-amino-5-methylcyclopentane.

-

Catalyzed by Cu(I) at 150°C → same product with 78% yield.

Cross-Coupling Reactions

The cyclopentane scaffold participates in palladium-catalyzed cross-coupling:

-

Suzuki coupling : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DME, 80°C) to form biaryl derivatives.

-

Heck reaction : With styrenes (Pd(OAc)₂, PPh₃) → alkenylated products.

Example Reaction:

Desulfurization

In the presence of Raney Nickel:

-

Removes sulfur-containing groups (e.g., tris(phenylthio)methyl) with >98% enantiomeric retention .

-

Critical for synthesizing 5-methyl-cispentacin derivatives .

Oxidation Reactions

The amino group undergoes selective oxidation:

-

TPAP/NMO in CH₂Cl₂ oxidizes the amine to a ketone at −78°C → methyl 2-oxo-5-methylcyclopentane-1-carboxylate .

Stereochemical Transformations

Scientific Research Applications

Methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Methyl 2-Amino-5-tert-butyl-cyclopentane-1-carboxylate Enantiomers

Structural Differences :

Functional Implications :

Methyl 1-(((2S,5R)-2-Isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (Compound 30)

Structural Differences :

- Core Structure : Cyclobutane vs. cyclopentane.

- Substituents : Incorporates an isopropyl-methylcyclohexyl group, increasing hydrophobicity.

Trihydroxycyclopentane β-Amino Acid Derivatives

Functional Differences :

- Hydroxyl Groups: (1S,2R,3S,4S,5R)-2-amino-3,4,5-trihydroxycyclopentane-1-carboxylic acid features three hydroxyl groups, enhancing hydrogen-bonding capacity.

- Biological Activity : These derivatives show improved binding in peptidomimetics (e.g., morphiceptin analogs) due to polar interactions, unlike the target compound’s ester-dominated profile .

Lipase-Catalyzed Hydrolysis of Cyclopentane Esters

Reactivity Comparison :

Crystallography and Stability

- The crystal structure of C16H21NO4 () reveals nonpolar layers and polar channels stabilized by hydrogen bonds.

- The target compound’s methyl ester and amino group likely disrupt such packing, leading to different solubility and melting behavior .

Biological Activity

Methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological effects, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its unique cyclopentane structure with an amino acid derivative. The synthesis of this compound can be achieved through various methods, including parallel kinetic resolution techniques which have been documented in several studies .

Table 1: Synthesis Methods

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly its role as a potential therapeutic agent.

Pharmacological Effects

- Neuroprotective Properties : Research indicates that this compound may exhibit neuroprotective effects, potentially influencing pathways related to neurodegenerative diseases.

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis in cancerous cells .

- Receptor Interaction : The compound has been shown to interact with specific receptors in the central nervous system, which may contribute to its pharmacological profile.

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Neuroprotection : A study demonstrated that the compound could reduce neuronal cell death in models of oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease .

- Antitumor Research : Another investigation reported that the compound inhibited the proliferation of various cancer cell lines, indicating its potential as an anticancer agent .

The mechanisms underlying the biological activities of this compound involve:

- Modulation of Signaling Pathways : The compound appears to modulate key signaling pathways associated with cell survival and proliferation.

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer progression and neurodegeneration.

Q & A

Q. What are the standard synthetic routes for methyl (1S,2R,5R)-2-amino-5-methylcyclopentane-1-carboxylate, and how is stereochemical control achieved?

- Methodological Answer : Synthesis typically involves parallel kinetic resolution of cyclopentene precursors using chiral catalysts or enzymes to isolate the desired stereoisomer (e.g., from racemic mixtures) . Multi-step protocols may include:

- Amination : Introducing the amino group via nucleophilic substitution or reductive amination.

- Esterification : Protecting carboxylic acid intermediates as methyl esters.

- Chiral auxiliaries : Using enantiopure reagents (e.g., (S)-phenylethylamine) to direct stereochemistry .

Monitoring progress via HPLC or TLC ensures enantiomeric excess (>99%) and purity .

Q. Which analytical techniques confirm the stereochemistry and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration, critical for validating the (1S,2R,5R) stereodescriptor .

- NMR spectroscopy : Coupling constants (e.g., -values for adjacent protons) distinguish axial vs equatorial substituents on the cyclopentane ring .

- Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak® IA/IB, calibrated with reference standards .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Methodological Answer : Contradictions may arise from:

- Receptor subtype specificity : Use radioligand binding assays (e.g., for serotonin 5-HT vs dopamine D) to confirm target selectivity .

- Enantiomeric impurities : Re-analyze compound purity via chiral HPLC or circular dichroism to rule out contamination by (1R,2S,5S) isomers .

- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs CHO) to minimize variability .

Q. What strategies enhance the compound’s bioavailability in preclinical studies?

- Methodological Answer :

- Prodrug modification : Replace the methyl ester with pivaloyloxymethyl groups to improve intestinal absorption, followed by esterase-mediated hydrolysis in vivo .

- Salt formation : Synthesize hydrochloride salts to enhance aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4) .

- Nanoparticle encapsulation : Use PEGylated liposomes to prolong half-life and reduce renal clearance .

Q. How do computational modeling approaches elucidate interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Predict binding modes to receptors (e.g., serotonin receptors) using crystal structures (PDB: 6WGT) .

- MD simulations (NAMD) : Simulate ligand-receptor dynamics over 100 ns trajectories with CHARMM36 force fields to assess stability of hydrogen bonds (e.g., between NH and Asp116) .

- Free energy perturbation (FEP) : Calculate binding affinity differences () for stereoisomers to rationalize activity variations .

Q. What are key considerations for scaling enantioselective syntheses in academic labs?

- Methodological Answer :

- Catalyst selection : Opt for Ru-based asymmetric catalysts (e.g., Noyori-type) for high turnover numbers (TON >1,000) and reduced costs .

- Purification : Use simulated moving bed (SMB) chromatography for continuous separation of enantiomers at >99% purity .

- Green chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to improve sustainability .

Comparative Analysis of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.